N-(5-mercapto-1,3,4-thiadiazol-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide: is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thiadiazole ring, a pyridothienopyrimidine core, and a carboxamide group. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate electrophile.
Construction of the Pyridothienopyrimidine Core: This step involves the condensation of a thieno[2,3-d]pyrimidine derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Carboxamide Group: The final step includes the reaction of the intermediate compound with an amine or ammonia to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of green chemistry principles can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents.
Substitution: Nucleophiles such as amines, thiols, or alcohols, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted carboxamides .
Scientific Research Applications
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cell proliferation and survival, such as kinases and transcription factors.
Pathways Involved: It modulates signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide can be compared with other similar compounds, such as:
2-amino-5-mercapto-1,3,4-thiadiazole: Known for its antimicrobial and anti-inflammatory properties.
9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine: Studied for its anticancer and antiviral activities.
The uniqueness of this compound lies in its combined structural features, which confer a broad spectrum of biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C14H9N5O2S3 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
10-methyl-2-oxo-N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
InChI |
InChI=1S/C14H9N5O2S3/c1-6-3-2-4-19-9(6)15-11-7(12(19)21)5-8(23-11)10(20)16-13-17-18-14(22)24-13/h2-5H,1H3,(H,18,22)(H,16,17,20) |
InChI Key |
WERWLHKSWMUCGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)NC4=NNC(=S)S4 |
Origin of Product |
United States |
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